Product packaging for 3-Fluoro-5-methylpyridine 1-oxide(Cat. No.:CAS No. 884495-17-4)

3-Fluoro-5-methylpyridine 1-oxide

Cat. No.: B13020535
CAS No.: 884495-17-4
M. Wt: 127.12 g/mol
InChI Key: WKDHNNDMEXLPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluoro-5-methylpyridine 1-oxide (CAS 884495-17-4) is a fluorinated pyridine derivative offered as a chemical building block for research and development purposes . Pyridine N-oxides are valuable intermediates in organic synthesis, with uses in the preparation of agrochemicals and pharmaceuticals . The synthesis of halogen-substituted N-oxides is a well-established area of chemistry for creating novel heterocyclic compounds . This compound is provided for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6FNO B13020535 3-Fluoro-5-methylpyridine 1-oxide CAS No. 884495-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

884495-17-4

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

3-fluoro-5-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H6FNO/c1-5-2-6(7)4-8(9)3-5/h2-4H,1H3

InChI Key

WKDHNNDMEXLPTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C[N+](=C1)[O-])F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 5 Methylpyridine 1 Oxide

Reactivity at the N-Oxide Moiety

The N-oxide group in 3-Fluoro-5-methylpyridine (B1302949) 1-oxide is a key center for chemical transformations, participating in reactions that directly involve the oxygen atom and undergoing rearrangements.

Oxygen Atom Transfer Reactions

Pyridine (B92270) N-oxides are well-established oxygen atom transfer agents. In this capacity, the N-oxide can donate its oxygen atom to a suitable substrate, resulting in the deoxygenation of the pyridine N-oxide and the oxidation of the substrate. This process is fundamental in various synthetic transformations. uta.edu For instance, they can be used in catalytic oxidation reactions, offering an alternative to traditional transition-metal catalysts. uta.edu The efficiency of this transfer is influenced by the electronic nature of the pyridine ring. The presence of both an electron-donating methyl group and an electron-withdrawing fluorine atom on the ring of 3-Fluoro-5-methylpyridine 1-oxide modulates the oxygen transfer capability of the N-oxide group.

Rearrangement Processes Involving the N-Oxide Functionality

The N-oxide functionality can facilitate rearrangements, which are often thermally or photochemically induced. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity patterns of pyridine N-oxides suggest that it could undergo rearrangements to form substituted pyridines. For example, in the presence of acetic anhydride, pyridine N-oxides are known to rearrange to form 2-acetoxypyridines. The substitution pattern on the ring, including the fluorine and methyl groups, would be expected to influence the regioselectivity of such rearrangements.

Reactivity of the Fluorinated Pyridine Ring

The fluorinated pyridine ring of this compound is susceptible to a range of reactions, including electrophilic and nucleophilic substitutions, as well as radical-mediated functionalizations.

Electrophilic Aromatic Substitution Patterns on this compound

Electrophilic aromatic substitution (EAS) on pyridine rings is generally challenging due to the electron-deficient nature of the heterocycle. However, the N-oxide group significantly activates the ring towards electrophilic attack, particularly at the positions ortho and para to the nitrogen. The general mechanism for EAS involves a two-step process: initial attack of the electrophile on the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For this compound, the directing effects of the substituents must be considered. The N-oxide directs electrophiles to the 2- (ortho) and 4- (para) positions. The methyl group at the 5-position is an ortho, para-director, thus activating the 4- and 6-positions. Conversely, the fluorine atom at the 3-position is an ortho, para-director but is also deactivating. The interplay of these directing effects determines the ultimate position of electrophilic attack. For example, nitration of pyridine-N-oxide typically yields the 4-nitro product. rsc.org In the case of this compound, the 4-position is strongly activated by the N-oxide and the methyl group, making it a likely site for electrophilic substitution. rsc.orglibretexts.org

Nucleophilic Substitution at Ring Carbons (e.g., Halogen Displacement)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine. The presence of the electron-withdrawing N-oxide group and the fluorine atom facilitates SNAr reactions on the pyridine ring of this compound.

A notable example of this reactivity is the direct fluorination of pyridine N-oxides to produce meta-fluorinated pyridines. rsc.orgnih.gov For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide. rsc.orgnih.gov This highlights the ability of a halogen at the 3-position to be displaced by a nucleophile, a reaction pathway that is relevant to this compound. The fluorine atom itself can be displaced by strong nucleophiles, particularly when activated by other electron-withdrawing groups. Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that the fluorine atom can be substituted by various oxygen, sulfur, and nitrogen nucleophiles. researchgate.netnih.gov

The table below summarizes the outcomes of nucleophilic aromatic substitution reactions on a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which provides insight into the potential reactivity of the fluorine atom in this compound.

EntryNucleophile/ReagentProductYield (%)
1PhOH, K₂CO₃, DMF3-Nitro-5-phenoxy-1-(pentafluorosulfanyl)benzene85
2PhSH, K₂CO₃, DMF3-Nitro-5-(phenylthio)-1-(pentafluorosulfanyl)benzene92
3Aniline, K₂CO₃, DMFN-(3-Nitro-5-(pentafluorosulfanyl)phenyl)aniline78

Data adapted from studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, illustrating the potential for fluorine displacement by various nucleophiles. researchgate.netnih.gov

Radical Reactions and C-H Functionalization

Recent advancements in synthetic methodology have enabled the direct functionalization of C-H bonds through radical-mediated processes. While specific research on radical reactions of this compound is not extensively covered in the search results, the general principles of pyridine chemistry suggest potential pathways. The electron-deficient nature of the pyridine ring, enhanced by the N-oxide and fluorine atom, can influence its reactivity towards radical species.

One relevant area is the use of photoredox catalysis to generate radical intermediates that can engage in C-C bond formation. For example, a method for synthesizing 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.org This type of transformation underscores the potential for radical-based C-H functionalization or coupling reactions involving fluorinated pyridine derivatives. The positions most susceptible to radical attack would depend on the specific radical species and reaction conditions, but the electronic landscape of this compound would play a crucial role.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 5 Methylpyridine 1 Oxide

X-ray Crystallographic Analysis for Solid-State Structure Determination

No published studies on the X-ray crystallographic analysis of 3-fluoro-5-methylpyridine (B1302949) 1-oxide were found. Consequently, information regarding its crystal system, space group, and precise bond lengths and angles is not available.

Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, a definitive analysis of the crystal packing and intermolecular forces such as hydrogen bonding, π-π stacking, and other non-covalent interactions is not possible. Furthermore, a Hirshfeld surface analysis, which is used to visualize and quantify intermolecular contacts, cannot be performed.

Conformational Analysis in the Solid State

The conformation of the molecule in the solid state, including the planarity of the pyridine (B92270) ring and the orientation of the methyl and fluoro substituents relative to the N-oxide group, remains undetermined in the absence of X-ray crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Detailed experimental NMR data for 3-fluoro-5-methylpyridine 1-oxide, including 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HMQC, HMBC) spectra, are not present in the surveyed literature. While data exists for structurally related compounds such as 3-fluoropyridine (B146971), 3-methylpyridine, and 3-fluoropyridine 1-oxide, these cannot be used to accurately describe the spectroscopic characteristics of the title compound.

Proton (¹H) and Carbon (¹³C) NMR for Chemical Shift and Coupling Constant Interpretation

Specific chemical shifts (δ) and coupling constants (J) for the protons and carbon atoms of this compound are not documented. Such data would be essential for confirming the substitution pattern on the pyridine ring.

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

The ¹⁹F NMR spectrum, a key tool for characterizing the electronic environment of the fluorine atom, has not been reported for this compound.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

There are no available 2D NMR spectra (COSY, HMQC, HMBC) for this compound. These techniques are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms within the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy is a cornerstone for identifying functional groups and understanding the bonding within a molecule.

Assignment of Vibrational Modes

In a hypothetical analysis, the FT-IR and Raman spectra of this compound would exhibit characteristic vibrational modes. These would include C-H, C-F, C-N, and N-O stretching and bending vibrations. The presence of the methyl group would introduce specific C-H stretching and bending frequencies, while the fluorine atom and the N-oxide group would significantly influence the electronic distribution and vibrational frequencies of the pyridine ring. The assignment of these modes would be based on their expected frequency ranges and intensities.

Correlation with Computational Data

To achieve a precise assignment of vibrational modes, experimental FT-IR and Raman data are typically correlated with computational data, often obtained through Density Functional Theory (DFT) calculations. nih.gov Theoretical calculations provide a predicted vibrational spectrum, which, when compared to the experimental spectrum, allows for a more confident assignment of complex vibrational modes. researchgate.net This comparative analysis helps in understanding the molecule's geometry and the nature of its chemical bonds. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule.

Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine N-oxide system. The position and intensity of these bands are dictated by the molecule's chromophores—the parts of the molecule that absorb light. The fluorine and methyl substituents, along with the N-oxide group, would modulate the energies of the molecular orbitals and thus the wavelengths of these electronic transitions.

Solvent Effects on Electronic Spectra

The polarity of the solvent can influence the electronic spectra of a molecule, a phenomenon known as solvatochromism. By recording UV-Vis spectra in a series of solvents with varying polarities, one could study the effect of the solvent on the electronic transitions of this compound. This analysis would provide information about the change in the dipole moment of the molecule upon electronic excitation and offer further understanding of its electronic structure.

While these analytical approaches are standard, the specific data for this compound is not available. The scientific community has explored the spectroscopic properties of other substituted pyridine N-oxides and related heterocyclic compounds, but this particular molecule remains an uncharacterized subject in the scientific literature. nih.govnih.gov Therefore, a detailed, data-driven article as requested cannot be produced at this time.

Computational and Theoretical Investigations of 3 Fluoro 5 Methylpyridine 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For 3-Fluoro-5-methylpyridine (B1302949) 1-oxide, these calculations can elucidate its three-dimensional geometry, electronic distribution, and energetic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as molecules. It is particularly effective for geometry optimization, which involves finding the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 3-Fluoro-5-methylpyridine 1-oxide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to predict key geometrical parameters.

Expected Structural Parameters from DFT:

ParameterDescriptionExpected Value Range (based on similar molecules)
N-O bond lengthThe distance between the nitrogen of the pyridine (B92270) ring and the oxygen atom.~1.28 - 1.35 Å
C-F bond lengthThe distance between the carbon atom at position 3 and the fluorine atom.~1.33 - 1.36 Å
C-C bond lengthsThe distances between adjacent carbon atoms in the pyridine ring.~1.38 - 1.41 Å
C-N bond lengthsThe distances between the nitrogen atom and the adjacent carbon atoms in the ring.~1.34 - 1.38 Å
Dihedral anglesAngles defining the planarity of the pyridine ring.Close to 0° (indicating a planar ring)

These calculations would reveal how the substituents (fluoro and methyl groups) and the N-oxide functionality influence the geometry of the pyridine ring. The electron-withdrawing nature of the fluorine atom and the N-oxide group, combined with the electron-donating methyl group, would create a unique electronic environment that affects bond lengths and angles.

Ab Initio Methods for High-Level Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results for electronic properties and energies. For pyridine N-oxides, ab initio calculations are valuable for obtaining precise electronic state energies and understanding electron correlation effects, which are crucial for a detailed description of the electronic structure and reactivity. These high-level calculations can serve as a benchmark for the results obtained from DFT methods.

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its chemical behavior. Various analytical tools are employed to interpret the results of quantum chemical calculations and provide a deeper understanding of the electronic structure of this compound.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

For this compound, the distribution of the HOMO and LUMO would likely be spread across the pyridine N-oxide ring system. The presence of the electronegative fluorine and oxygen atoms would influence the energies of these orbitals.

Conceptual Frontier Orbital Properties:

OrbitalDescriptionExpected Energy Range (based on similar molecules)
HOMO Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.0 to -8.0 eV
LUMO Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.0 to -3.0 eV
Energy Gap Difference in energy between HOMO and LUMO; indicates chemical reactivity.3.0 to 5.0 eV

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative interactions, and hyperconjugative interactions within a molecule. It provides a localized picture of the bonding and allows for the quantification of delocalization effects, which contribute to molecular stability. In this compound, NBO analysis would reveal the nature of the bonds (e.g., sigma and pi bonds) and the interactions between occupied (donor) and unoccupied (acceptor) orbitals. Key interactions would include the delocalization of lone pairs from the oxygen and fluorine atoms into the antibonding orbitals of the pyridine ring, which stabilizes the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show a region of high negative potential around the N-oxide oxygen atom, making it a likely site for protonation and interaction with electrophiles. The fluorine atom would also contribute to a negative potential region. Regions of positive potential would likely be found on the hydrogen atoms of the methyl group and the pyridine ring.

Mulliken and Hirshfeld Charge Analysis

Mulliken and Hirshfeld population analyses are computational methods used to assign partial atomic charges, offering a way to quantify the electron distribution within a molecule. These analyses are crucial for understanding the electrostatic potential, reactivity, and intermolecular interactions of this compound.

In pyridine N-oxides, the N-O bond is dative, creating a zwitterionic character with a positive charge on the nitrogen and a negative charge on the oxygen. This results in high dipole moments. The introduction of electron-withdrawing (fluoro) and electron-donating (methyl) substituents on the pyridine ring significantly modulates the electron density distribution.

Mulliken Population Analysis (MPA): This method partitions the total electron density among the atoms based on the contribution of their basis functions to the molecular orbitals.

Hirshfeld Population Analysis (HPA): The Hirshfeld scheme divides the deformation density—the difference between the molecular electron density and the sum of isolated atomic densities—among the atoms.

Table 1: Illustrative Atomic Charges in Pyridine N-Oxide (Note: These are representative values for the parent compound and not specific to this compound. Actual values depend on the computational method and basis set used.)

AtomMulliken Charge (e)Hirshfeld Charge (e)
N+0.25+0.15
O-0.45-0.30
C2/C6+0.10+0.05
C3/C5-0.05-0.02
C4+0.08+0.04

Thermodynamic Properties and Stability Assessments

Thermodynamic properties such as Gibbs free energy and enthalpy of formation are fundamental to understanding the stability and potential reactivity of a compound.

Computational methods, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06) and basis sets (e.g., 6-31G*, 6-311+G(d,p)), are commonly employed to calculate these thermodynamic quantities. While precise, experimentally determined thermodynamic data for this compound are scarce, computational studies on pyridine N-oxide provide a baseline. For instance, the experimental enthalpy of formation for the parent pyridine N-oxide is +29.8 kcal/mol. Computational models can predict these values with reasonable accuracy.

Table 2: Representative Calculated Thermodynamic Data for Pyridine N-oxide (Note: These values are for the parent compound and serve as an estimation. Values for the substituted title compound would be influenced by the fluoro and methyl groups.)

Thermodynamic PropertyComputational MethodCalculated Value (kcal/mol)
Enthalpy of Formation (ΔHf°)B3LYP/6-31G*Varies
Gibbs Free Energy (ΔGf°)M06/6-311+G(d,p)Varies

The introduction of an N-oxide group has a complex effect on the stability of the pyridine ring. On one hand, the N-O bond introduces a zwitterionic character that can increase polarity and reactivity. On the other hand, it can also influence the aromaticity of the ring.

Quantum chemical studies on various N-rich heterocycles have shown that N-oxidation often weakens molecular stability. This destabilization can be attributed to several factors:

Bond Elongation: The introduction of the N→O bond can stretch adjacent bonds within the ring.

Decreased Aromaticity: N-oxidation can reduce the aromatic character of the pyridine ring.

Reduced HOMO-LUMO Gap: A smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) often correlates with higher reactivity and lower stability.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for modeling reaction pathways, identifying intermediates, and characterizing the transition states that connect them. This is essential for predicting reaction mechanisms and understanding the reactivity of this compound.

Pyridine N-oxides are known to undergo various reactions, including nucleophilic and electrophilic substitutions, as well as deoxygenation. For example, in direct arylation reactions catalyzed by palladium, mechanistic studies propose the involvement of distinct palladium centers where the C-H activation of the pyridine N-oxide is a rate-determining step.

To model such a reaction for this compound, researchers would:

Optimize Geometries: Calculate the lowest-energy structures of reactants, intermediates, and products.

Locate Transition States (TS): Identify the highest-energy point along the reaction coordinate. This involves finding a first-order saddle point on the potential energy surface.

Frequency Analysis: Confirm the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Trace the path from the transition state down to the connected reactant and product to verify the reaction pathway.

These calculations provide the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate.

Solvation Effects and Continuum Models in Computational Studies

Reactions are typically carried out in a solvent, and the interaction between the solute (this compound) and the solvent can significantly impact its structure, stability, and reactivity. Computational studies must account for these solvation effects.

Due to its polar, zwitterionic nature, this compound is expected to be strongly stabilized by polar solvents. Continuum solvation models are a computationally efficient way to incorporate these effects. These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

Common continuum models include:

Polarizable Continuum Model (PCM): This is a widely used method where the solute cavity is created from a union of interlocking spheres centered on the atoms.

Solvent Model based on Density (SMD): This model is parameterized to accurately reproduce solvation free energies for a wide range of solvents.

Incorporating these models into DFT calculations allows for the computation of properties in a simulated solution environment, leading to more accurate predictions of reaction energies and pathways that better reflect experimental conditions. For a polar molecule like this compound, accounting for solvation is critical for achieving meaningful computational results.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.